DAT/SERT Selectivity Ratio: α-PHP vs. α-PVP vs. α-PiHP
α-PHP demonstrates a markedly higher DAT/SERT inhibition ratio (indicating greater selectivity for the dopamine transporter over the serotonin transporter) compared to α-PVP and even surpasses cocaine's ratio by a substantial margin [1]. This elevated selectivity profile is a key determinant of its distinct abuse potential and reinforces the necessity for compound‑specific analytical standards in forensic and clinical settings [1].
| Evidence Dimension | DAT/SERT inhibition ratio |
|---|---|
| Target Compound Data | DAT/SERT ratio = (DAT IC50)⁻¹ / (SERT IC50)⁻¹ > 2062 (calculated from DAT IC50 = 0.0216 µM, SERT IC50 = 40 µM) [1] |
| Comparator Or Baseline | α-PVP: DAT/SERT ratio > 4030 [2]; α-PiHP: DAT/SERT ratio > 3730 [2]; Cocaine: DAT/SERT ratio = 1.64 [2] |
| Quantified Difference | α-PHP DAT/SERT ratio > 2062, which is >1250‑fold higher than cocaine and within the same order of magnitude as α-PVP and α-PiHP, indicating potent DAT‑selective pharmacology [1][2] |
| Conditions | Human embryonic kidney (HEK) 293 cells expressing hDAT or hSERT; inhibition of [³H]neurotransmitter uptake [1] |
Why This Matters
A higher DAT/SERT ratio correlates with greater psychostimulant efficacy and abuse liability; procurement of a high‑purity α‑PHP reference standard is essential for accurate quantitation of this specific selectivity profile in forensic and pharmacological studies.
- [1] World Health Organization. Critical Review Report: alpha-PHP (α-Pyrrolidinohexanophenone) or PV-7. Expert Committee on Drug Dependence, Forty-second Meeting, Geneva, 21-25 October 2019. Table 1: Affinity and potency of alpha-PHP at hDAT, hSERT, and hNET. View Source
- [2] Characterization of neurotransmitter inhibition for seven cathinones by a proprietary fluorescent dye method. (2023). DAT/SERT inhibition ratios for α-PVP and α-PiHP. View Source
